![molecular formula C24H22N2O3S2 B301076 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a bioactive compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a thiazolidinone derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its ability to inhibit various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its poor solubility in water and its potential to interact with other compounds in biological systems.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one. These include:
1. Studying its potential as a treatment for various neurodegenerative disorders.
2. Investigating its ability to modulate the gut microbiome and its potential as a treatment for gut-related disorders.
3. Studying its potential as a treatment for viral infections, such as COVID-19.
4. Investigating its potential as a treatment for metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, this compound is a bioactive compound that has shown potential therapeutic properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its therapeutic potential and its applications in various diseases.
Synthesemethoden
The synthesis of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one can be achieved through various methods, including the condensation reaction of 2-aminothiazole, ethyl acetoacetate, and 4-ethoxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-aminothiazole, ethyl acetoacetate, and 5-(phenylsulfanyl)-2-furaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C24H22N2O3S2 |
---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N2O3S2/c1-3-26-23(27)21(31-24(26)25-17-10-12-18(13-11-17)28-4-2)16-19-14-15-22(29-19)30-20-8-6-5-7-9-20/h5-16H,3-4H2,1-2H3/b21-16-,25-24? |
InChI-Schlüssel |
NCRZJNWZYOQGLB-SNSRFIGSSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OCC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.